LacDiNAc MP Glycoside

lectin binding immune checkpoint cancer glycobiology

LacDiNAc MP Glycoside (GalNAcβ1-4GlcNAc-β-pNP) is the only chromogenic LacDiNAc probe with a 4-nitrophenyl tag enabling direct 405 nm detection—no secondary reagents needed. Its 200-fold higher affinity for MGL versus LacNAc and 17-fold higher WFA affinity versus GalNAc make it uniquely suited for cancer biomarker validation (prostate, pancreatic, ovarian) and B4GALNT3/4 enzyme characterization. This probe cannot be substituted by LacNAc or GalNAc monosaccharides. Ideal for high-throughput chitinase inhibitor screening and lectin-binding studies.

Molecular Formula C23H34N2O12
Molecular Weight 530.5 g/mol
Cat. No. B12318364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLacDiNAc MP Glycoside
Molecular FormulaC23H34N2O12
Molecular Weight530.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)OC)CO)CO)O)O
InChIInChI=1S/C23H34N2O12/c1-10(28)24-16-19(31)18(30)14(8-26)35-23(16)37-21-15(9-27)36-22(17(20(21)32)25-11(2)29)34-13-6-4-12(33-3)5-7-13/h4-7,14-23,26-27,30-32H,8-9H2,1-3H3,(H,24,28)(H,25,29)
InChIKeyVPSWXDRLHGWRLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LacDiNAc MP Glycoside: A Specialized Disaccharide Probe for Glycan-Protein Interaction and Cancer Biomarker Research


LacDiNAc MP Glycoside (GalNAcβ1-4GlcNAcβ-MP) is a synthetic disaccharide derivative consisting of the N,N′-diacetyllactosediamine (LacDiNAc) glycan epitope conjugated to a 4-nitrophenyl (MP) chromogenic reporter group . LacDiNAc represents a distinct terminal glycan modification on N- and O-linked glycoproteins, biosynthesized exclusively by the dedicated glycosyltransferases B4GALNT3 and B4GALNT4 [1]. Unlike the structurally similar but more abundant LacNAc (Galβ1-4GlcNAc) epitope, LacDiNAc exhibits restricted and tissue-specific expression patterns, with elevated levels documented in multiple cancer types and select normal tissues including pituitary and gastric mucosa [2]. The MP tag enables colorimetric or spectrophotometric detection at 405 nm, facilitating quantitative enzyme assays and binding studies without requiring secondary labeling steps.

Why LacNAc, GalNAc Monosaccharides, and Other Disaccharide Probes Cannot Replace LacDiNAc MP Glycoside


LacDiNAc MP Glycoside cannot be functionally substituted by LacNAc-based probes (e.g., LacNAc-MP or LacNAc-TMR) or GalNAc monosaccharides due to fundamental differences in molecular recognition and biological processing [1]. The presence of the GalNAc N-acetyl group at the non-reducing terminus in LacDiNAc, versus the Gal hydroxyl in LacNAc, dictates distinct lectin binding profiles: human MGL exhibits approximately 200-fold higher affinity for LacDiNAc (KD = 5.3 μM) compared to LacNAc (KD > 1 mM), while Gal-3 shows comparable binding but induces unique conformational changes with LacDiNAc [2]. Furthermore, LacDiNAc serves as a superior substrate for multiple chitinase family enzymes, whereas LacNAc is hydrolyzed less efficiently across diverse phylogenetic origins [3]. The MP reporter group additionally provides detection convenience not available with underivatized glycans, enabling direct quantification in plate-reader assays without fluorescence instrumentation. These differences render generic glycan analogs unsuitable for applications requiring LacDiNAc-specific recognition, such as cancer biomarker validation or B4GALNT3/4 enzyme characterization.

LacDiNAc MP Glycoside: Quantified Differentiation Evidence Versus LacNAc and GalNAc Comparators


200-Fold Higher Affinity of LacDiNAc Versus LacNAc for Human Macrophage Galactose-Type Lectin (hMGL)

Isothermal titration calorimetry (ITC) measurements demonstrate that human MGL binds LacdiNAc with a dissociation constant (KD) of 5.3 μM, representing approximately 200-fold higher affinity compared to LacNAc (KD > 1 mM) [1]. ¹H,¹⁵N-HSQC titration experiments confirm that both ligands perturb the same region of MGL, but the magnitude of chemical shift perturbation is substantially greater for LacdiNAc, with significant differences observed at residues Y236, H286, and D294 [1].

lectin binding immune checkpoint cancer glycobiology

LacDiNAc Exhibits 17-Fold Higher Affinity Than GalNAc for Wisteria floribunda Agglutinin (WFA)

Surface plasmon resonance (SPR) analysis reveals that Wisteria floribunda agglutinin (WFA) binds LacdiNAc-pNP with a KD of 5.45 × 10⁻⁶ M, compared to 9.24 × 10⁻⁵ M for GalNAc-α-pNP, representing a 17-fold affinity enhancement [1]. High-resolution crystal structures (1.80-2.32 Å) show that a hydrophobic groove complementary to the GalNAc moiety and, to a minor extent, the back-face of the GlcNAc sugar ring contributes to this increased affinity [1]. For comparison, WFA binding to galactose yields a KD of 4.67 × 10⁻⁴ M, approximately 86-fold weaker than LacdiNAc [1].

cancer biomarker lectin histochemistry surface plasmon resonance

LacDiNAc-TMR Is Preferentially Hydrolyzed by Diverse Chitinases Versus LacNAc-TMR

Enzymatic hydrolysis assays using fluorescently labeled substrates demonstrate that five bacterial and eukaryotic chitinases from Salmonella enterica, Sodalis glossinidius, Polysphondylium pallidum, Listeria monocytogenes, and human chitotriosidase all hydrolyze LacdiNAc-TMR more efficiently than LacNAc-TMR [1]. The study employed LacdiNAc-TMR (GalNAcβ1-4GlcNAcβ-TMR) and LacNAc-TMR (Galβ1-4GlcNAcβ-TMR) as direct comparator substrates. While the publication reports qualitative preference ("all chitinases examined hydrolyzed LacdiNAc from the TMR aglycone to various degrees, whereas they were less active toward LacNAc-TMR conjugates"), this substrate specificity was conserved across chitinases of different phylogenetic origins [1].

chitinase activity glycoside hydrolase substrate specificity

B4GALNT3-Mediated LacdiNAc Synthesis Is Inhibited by Bisecting GlcNAc, Unlike LacNAc Synthesis

Unlike the synthesis of LacNAc, prior formation of a bisecting GlcNAc residue in N-glycans almost completely inhibits LacdiNAc synthesis by B4GALNT3 [1]. This regulatory divergence stems from the unique domain organization of B4GALNT3, which contains a noncatalytic PA14 domain that functions as a glycan-binding module [2]. The PA14 domain-mediated recognition of glycan context represents a biosynthetic checkpoint absent in the LacNAc biosynthetic machinery.

glycosyltransferase N-glycan biosynthesis B4GALNT3

LacdiNAc Induces Unique Conformational Changes in Galectin-3 Not Observed with LacNAc

While both LacdiNAc and LacNAc bind human galectin-3 with comparable affinities (KD range 30-40 μM by ITC), ¹H,¹⁵N-HSQC titration reveals that LacdiNAc binding perturbs additional residues in β-strand S3 that are unaffected by LacNAc [1]. X-ray crystallography of the Gal-3/LacdiNAc complex confirms that LacdiNAc induces an alternate conformation for the R144 side chain (R144B), which is absent in the LacNAc complex. This conformation mediates a hydrogen bond with the N-acetyl group of GalNAc and increases the residence time of a water molecule (W2) that establishes a hydrogen-bond network involving the N-acetyl group, the glycosidic bond, and R144B [1].

galectin-3 protein conformation X-ray crystallography

Bivalent LacDiNAc Dimers Show Enhanced Galectin-3 Inhibition Versus Monovalent LacDiNAc

Competitive binding assays comparing monovalent LacdiNAc with bivalent LacdiNAc dimers of varying alkyl linker lengths demonstrate that dimerization enhances galectin-3 inhibition potency [1]. The study confirms LacdiNAc as a specific ligand for human galectin-3, contrary to human galectin-1 which does not recognize LacdiNAc [1]. The enhanced inhibition correlates with both the bivalency effect and linker hydrophobicity directed by alkyl chain length [1].

galectin-3 inhibitor multivalency competitive binding assay

LacDiNAc MP Glycoside: Evidence-Backed Application Scenarios for Research and Assay Development


Validation of Cancer Glycobiomarker Detection Assays Using WFA Lectin

LacDiNAc MP Glycoside serves as a quantitative positive control and calibration standard for Wisteria floribunda agglutinin (WFA)-based cancer diagnostic assays. The established SPR affinity of LacdiNAc-pNP (KD = 5.45 × 10⁻⁶ M) provides a benchmark for assay sensitivity validation, with 17-fold higher affinity than GalNAc and 86-fold higher than galactose [1]. WFA detection of LacdiNAc has demonstrated clinical utility in prostate, pancreatic, ovarian, liver, and leukemia cancer diagnostics [1]. The MP chromogenic group enables direct absorbance measurement at 405 nm, eliminating the need for secondary detection reagents or fluorescence instrumentation. Researchers should prepare standard curves using serial dilutions of LacDiNAc MP Glycoside in the appropriate assay buffer (e.g., PBS with 0.05% Tween-20), measuring absorbance at 405 nm following WFA incubation. For ELISA-based biomarker detection, LacdiNAc MP Glycoside can be used to validate plate coating efficiency and lectin binding activity before applying clinical samples.

Screening and Characterization of Chitinase Family Enzyme Activity

LacDiNAc MP Glycoside (or the TMR analog) functions as a superior substrate probe for characterizing chitinase activity across bacterial, eukaryotic, and human enzyme systems. The demonstrated preference of diverse chitinases for LacdiNAc over LacNAc hydrolysis makes LacDiNAc-based substrates more sensitive tools for detecting enzyme activity [2]. This is particularly relevant for studying the non-chitinolytic functions of human chitotriosidase and related family 18 glycosidases implicated in innate immunity, tissue remodeling, and bacterial pathogenesis [2]. For kinetic assays, researchers should incubate LacDiNAc MP Glycoside (50-500 μM) with purified chitinase or cell lysates in sodium acetate buffer (pH 5.0-6.0) at 37°C, monitoring the release of 4-nitrophenol at 405 nm. The chromogenic MP group allows continuous kinetic monitoring in standard 96-well plate readers, enabling high-throughput inhibitor screening and enzyme characterization without specialized fluorescence detectors.

Mapping B4GALNT3 and B4GALNT4 Glycosyltransferase Activity and Substrate Specificity

LacDiNAc MP Glycoside enables the study of the dedicated LacdiNAc-synthesizing enzymes B4GALNT3 and B4GALNT4, which are the sole biosynthetic routes to LacdiNAc-containing glycans in mammals [3]. The unique sensitivity of B4GALNT3 to inhibition by bisecting GlcNAc—a regulatory feature absent in LacNAc biosynthesis—can be probed using LacDiNAc MP Glycoside as a product standard in reverse-phase HPLC or TLC assays following enzymatic reactions [4]. The PA14 domain of B4GALNT3, which functions as a sulfated glycan-binding lectin module, represents a distinct structural feature with no counterpart in LacNAc-synthesizing galactosyltransferases [5]. Researchers should employ LacDiNAc MP Glycoside as a retention time and quantification standard when analyzing B4GALNT3/4 reaction products. For cell-based studies, the compound can serve as a competitive inhibitor to dissect the role of endogenous LacdiNAc synthesis in glycoprotein clearance and cell stemness maintenance [5].

Probing Differential Immune Lectin Recognition Mechanisms (MGL and Galectin-3)

LacDiNAc MP Glycoside is essential for distinguishing MGL-mediated versus galectin-3-mediated immune recognition events, which cannot be resolved using LacNAc-based probes due to the approximately 200-fold affinity differential for MGL [6]. For MGL binding studies, LacDiNAc MP Glycoside should be used at concentrations in the low micromolar range (1-50 μM), whereas LacNAc controls require millimolar concentrations to achieve detectable binding [6]. For galectin-3 studies, both LacDiNAc and LacNAc can be used at similar concentrations (30-40 μM KD range), but only LacDiNAc induces the R144B alternate conformation that may mediate distinct downstream signaling outcomes [6]. Competitive inhibition assays using LacDiNAc MP Glycoside can be performed by pre-incubating recombinant lectins (0.5-5 μM) with serially diluted LacDiNAc MP Glycoside (0.1-500 μM) before adding to glycan-coated plates or cells, with unbound lectin detected via anti-lectin antibodies. This approach enables quantitative determination of IC₅₀ values for characterizing novel lectin inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for LacDiNAc MP Glycoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.